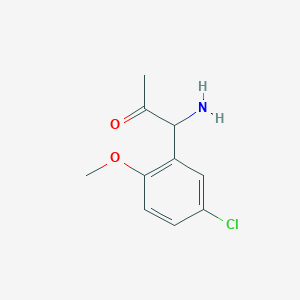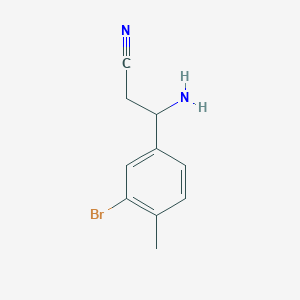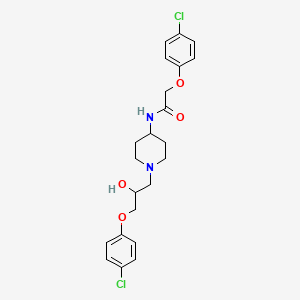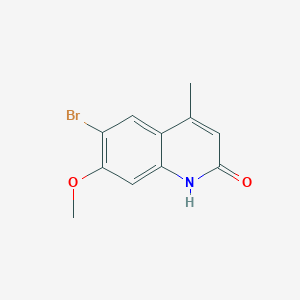
6-Isopropoxyisoindolin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Isopropoxyisoindolin-1-one is a heterocyclic compound characterized by an isoindolinone core with an isopropoxy group attached at the 6th position. This compound is part of the isoindolinone family, which is known for its diverse biological and pharmaceutical applications. Isoindolinones are notable for their structural complexity and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Isopropoxyisoindolin-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-alkynylbenzoic acids with primary amines, leading to the formation of isoindolinone derivatives through oxidative C–H activation and annulation reactions in the presence of palladium or rhodium catalysts . Another approach involves the use of ultrasonic irradiation to enhance reaction rates and yields .
Industrial Production Methods: Industrial production of this compound may leverage scalable synthetic routes such as the use of continuous flow reactors to ensure consistent product quality and yield. The choice of catalysts and reaction conditions is optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 6-Isopropoxyisoindolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding isoindolinone derivatives.
Reduction: Reduction reactions can convert isoindolinones to their respective amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the isoindolinone core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and organometallic compounds are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted isoindolinones, which can be further functionalized for specific applications.
Scientific Research Applications
6-Isopropoxyisoindolin-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound finds applications in the development of polymers, dyes, and photochromic materials.
Mechanism of Action
The mechanism of action of 6-Isopropoxyisoindolin-1-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects. For example, isoindolinone derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
Comparison with Similar Compounds
- 6-Aminomethylisoindolin-1-one
- 3-Hydroxyisoindolin-1-one
- N-isoindoline-1,3-dione
Comparison: 6-Isopropoxyisoindolin-1-one is unique due to its isopropoxy group, which imparts distinct chemical and biological properties. Compared to 6-Aminomethylisoindolin-1-one, which is primarily used as an intermediate in therapeutic agent synthesis , this compound has broader applications in both medicinal chemistry and industrial processes. The presence of the isopropoxy group enhances its reactivity and potential for functionalization.
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
6-propan-2-yloxy-2,3-dihydroisoindol-1-one |
InChI |
InChI=1S/C11H13NO2/c1-7(2)14-9-4-3-8-6-12-11(13)10(8)5-9/h3-5,7H,6H2,1-2H3,(H,12,13) |
InChI Key |
ALIXXYFICKQOGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC2=C(CNC2=O)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


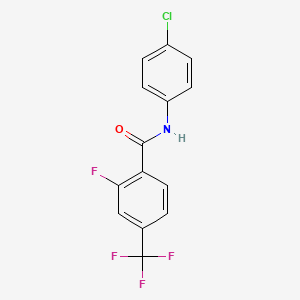
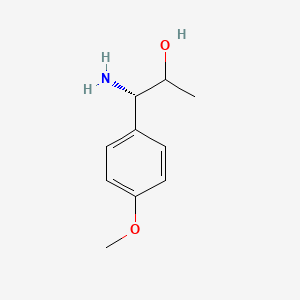
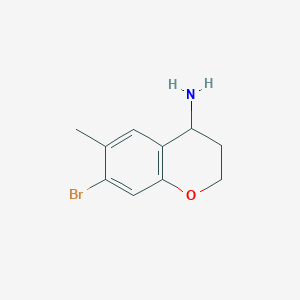
![Ethyl 3-(phenoxymethyl)-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole-6-carboxylate](/img/structure/B13050908.png)
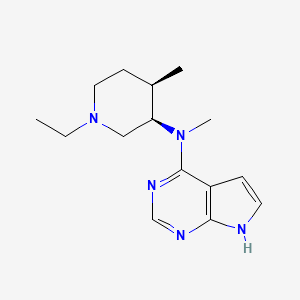

![N-[(dimethylamino)methylene]-N'-methylthiourea](/img/structure/B13050918.png)
![(3S)-7-Chloro-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13050924.png)
![4',5-Dichloro-4-methyl-[1,1'-biphenyl]-2-OL](/img/structure/B13050931.png)
